molecular formula C18H17ClN2O6 B3624852 DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE

Cat. No.: B3624852
M. Wt: 392.8 g/mol
InChI Key: OICYPXXCTANQDE-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE: is a complex organic compound with the molecular formula C18H17ClN2O6 . This compound is known for its unique chemical structure, which includes a chlorinated aromatic ring and a methoxy group, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyaniline with isophthaloyl chloride in the presence of a base such as triethylamine . This reaction forms an intermediate, which is then treated with dimethyl sulfate to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and RNA , affecting gene expression and cellular functions .

Comparison with Similar Compounds

  • DIMETHYL 5-{[(5-CHLORO-2-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE
  • DIMETHYL 5-{[(5-CHLORO-2-HYDROXYANILINO)CARBONYL]AMINO}ISOPHTHALATE

Comparison:

DIMETHYL 5-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}ISOPHTHALATE stands out due to its unique combination of a methoxy group and a chlorinated aromatic ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

dimethyl 5-[(5-chloro-2-methoxyphenyl)carbamoylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O6/c1-25-15-5-4-12(19)9-14(15)21-18(24)20-13-7-10(16(22)26-2)6-11(8-13)17(23)27-3/h4-9H,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICYPXXCTANQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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